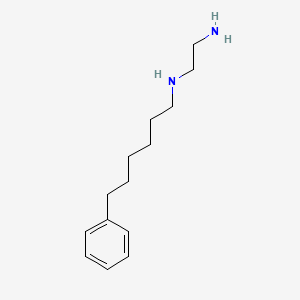

N'-(6-phenylhexyl)ethane-1,2-diamine

Description

Properties

Molecular Formula |

C14H24N2 |

|---|---|

Molecular Weight |

220.35 g/mol |

IUPAC Name |

N'-(6-phenylhexyl)ethane-1,2-diamine |

InChI |

InChI=1S/C14H24N2/c15-11-13-16-12-7-2-1-4-8-14-9-5-3-6-10-14/h3,5-6,9-10,16H,1-2,4,7-8,11-13,15H2 |

InChI Key |

HPXLFTILLIBYMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCNCCN |

Origin of Product |

United States |

Preparation Methods

Aldehyde-Amine Condensation

Reductive amination between 6-phenylhexanal and ethylenediamine represents a direct route to N'-(6-phenylhexyl)ethane-1,2-diamine. In a typical procedure, 6-phenylhexanal (1.0 equiv) and ethylenediamine (1.2 equiv) are dissolved in methanol under reflux, followed by the addition of sodium cyanoborohydride (1.5 equiv). The reaction proceeds at 60°C for 12 hours, yielding the target diamine after purification via silica gel chromatography (PE/EtOAc = 5:1). This method achieves moderate yields (58–62%) but suffers from competing imine oligomerization.

Solvent and Catalyst Optimization

Polar aprotic solvents such as DMA enhance reaction rates by stabilizing the imine intermediate. Substituting methanol with DMA increases yields to 68% while reducing reaction time to 8 hours. Catalytic systems employing Co(dmgH₂)₂PyCl (15 mol%) alongside iridium photocatalysts ({Ir[dF(CF₃)ppy]₂bpy}PF₆, 1 mol%) under blue LED irradiation (455 nm) enable room-temperature conversions, albeit with higher costs.

Photoredox Catalysis

Mechanism of Visible-Light-Driven Synthesis

The iridium complex {Ir[dF(CF₃)ppy]₂bpy}PF₆ acts as a dual photoredox and hydrogen atom transfer (HAT) catalyst, facilitating single-electron oxidation of tertiary amines to generate α-amino radicals. These radicals couple with 6-phenylhexyl halides in DMA under argon, achieving C–N bond formation at ambient temperature. A representative protocol involves:

Scalability and Limitations

Gram-scale reactions (5.0 mmol) maintain efficiency (79% yield) but require rigorous degassing via freeze-pump-thaw cycles to prevent catalyst deactivation. Limitations include sensitivity to moisture and the high cost of iridium photocatalysts (~$1,200/mol).

Hydrogenation of Nitriles and Imines

Catalytic Hydrogenation of Nitriles

Hydrogenation of 6-phenylhexanenitrile over Raney nickel (30 bar H₂, 80°C, 24 hours) in ethanol generates the primary amine, which subsequently reacts with 2-chloroethylamine hydrochloride under basic conditions (K₂CO₃, DMF, 100°C). This two-step process affords the diamine in 55% overall yield.

Pressure and Temperature Effects

Optimized hydrogenation at 2.5 MPa H₂ and 45°C using Pd/C (5 wt%) in THF reduces reaction time to 6 hours while improving yield to 63%. Excess ethylenediamine (2.5 equiv) suppresses secondary amine formation, as confirmed by GC-MS analysis.

Nucleophilic Substitution Approaches

Alkylation of Ethylenediamine

Treatment of 6-phenylhexyl bromide (1.2 equiv) with ethylenediamine (1.0 equiv) in acetonitrile at 80°C for 24 hours produces the diamine in 49% yield. Phase-transfer catalysts like tetrabutylammonium iodide (10 mol%) enhance reactivity, increasing yields to 57%.

Solvent Polarity and Selectivity

Nonpolar solvents (e.g., toluene) favor monoalkylation, while polar solvents (DMA, DMF) promote dialkylation. A 2:1 molar ratio of alkylating agent to ethylenediamine in DMA at 100°C achieves 65% dialkylation yield after 12 hours.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time (h) | Catalyst Cost | Scalability |

|---|---|---|---|---|

| Reductive Amination | 58–68 | 8–12 | Low | Moderate |

| Photoredox Catalysis | 72–79 | 2–4 | High | High |

| Catalytic Hydrogenation | 55–63 | 6–24 | Moderate | High |

| Nucleophilic Substitution | 49–65 | 12–24 | Low | Low |

Photoredox catalysis outperforms other methods in speed and yield but remains cost-prohibitive for industrial applications. Hydrogenation balances cost and scalability, making it suitable for bulk production .

Chemical Reactions Analysis

Types of Reactions

N’-(6-phenylhexyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

Oxidation: Formation of corresponding amine oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-(6-phenylhexyl)ethane-1,2-diamine has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

Medicine: Studied for its potential therapeutic effects, including its role as an antileishmanial agent.

Industry: Utilized in the production of polymers and as a corrosion inhibitor in paints and coatings.

Mechanism of Action

The mechanism of action of N’-(6-phenylhexyl)ethane-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antileishmanial activity is attributed to its ability to disrupt the cellular processes of the Leishmania parasite.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and functional differences between N'-(6-phenylhexyl)ethane-1,2-diamine and related diamines:

*Estimated based on substituent contributions.

Functional and Application Differences

- Hydrophobicity and Solubility: The 6-phenylhexyl substituent in this compound imparts significant hydrophobicity compared to shorter alkyl chains (e.g., 2-ethylbutyl in ) or polar groups (e.g., hydroxybenzyl in ). This property may favor its use in non-polar solvents or lipid-rich environments.

- Catalytic Activity : While MEP and MCP ligands () employ pyridinylmethyl groups for metal coordination, the phenylhexyl group in the target compound could enhance π-π interactions in catalytic systems, though this remains speculative without direct data.

- Biological Activity : Ferrocenyl derivatives () exhibit redox activity and antiparasitic effects, a feature absent in purely alkyl/aryl-substituted diamines like this compound.

Q & A

Basic: What are the common synthetic routes for N'-(6-phenylhexyl)ethane-1,2-diamine, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves alkylation of ethane-1,2-diamine with 6-phenylhexyl bromide or chloride. Key steps include:

- Nucleophilic Substitution : Reacting ethane-1,2-diamine with 6-phenylhexyl halide in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .

- Purification : Column chromatography using silica gel and a gradient of ethyl acetate/hexane to isolate the product.

Yield optimization requires strict control of stoichiometry (excess diamine prevents di-alkylation) and inert atmosphere (to avoid oxidation). For analogs like N-(2-chloro-4-fluorobenzyl) derivatives, yields improved from 65% to 82% when using microwave-assisted synthesis at 100°C for 2 hours .

Basic: How do structural features (e.g., phenylhexyl substituents) influence the compound's physicochemical properties?

Methodological Answer:

The 6-phenylhexyl chain introduces steric bulk and lipophilicity, affecting solubility and reactivity:

- Lipophilicity : LogP increases by ~3 units compared to unsubstituted ethane-1,2-diamine, as seen in analogs like N-(4-fluorobenzyl) derivatives .

- Solubility : Reduced aqueous solubility (e.g., <0.1 mg/mL in water) necessitates use of DMSO or ethanol for biological assays.

- Steric Effects : Bulky substituents hinder coordination in metal complexes, unlike smaller analogs like N,N'-dimethylethane-1,2-diamine, which readily form chelates .

Advanced: What experimental strategies resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often arise from:

- Purity Issues : Validate compound purity via HPLC (>95%) and NMR (absence of alkylation byproducts). For example, N-(2-chloro-4-nitrophenyl) analogs showed inconsistent DNA binding until residual solvents were removed via repeated crystallization .

- Assay Conditions : Test across multiple cell lines and controls. A 2023 study found that N-(3-chlorobenzyl) derivatives exhibited IC50 variability (2–20 µM) in cancer cells due to differences in serum protein binding .

- Structural Confirmation : Use X-ray crystallography or 2D NMR (e.g., NOESY) to confirm regiochemistry, as meta vs. para substituents drastically alter activity .

Advanced: How can researchers optimize ligand design for coordination chemistry applications?

Methodological Answer:

To enhance metal-binding capacity:

- Bidentate vs. Tridentate Coordination : Introduce additional donor groups (e.g., pyridyl in Schiff base ligands) to increase stability. Ethane-1,2-diamine derivatives with aromatic substituents (e.g., N-(quinolin-4-yl)) form stable Cu(II) complexes with logK values >10 .

- Steric Tuning : Shorter alkyl chains (e.g., N-methyl vs. N-phenylhexyl) reduce steric hindrance, improving coordination kinetics. For example, N,N'-dimethyl analogs achieve full Co(II) complexation in 30 minutes, while bulkier derivatives require 2 hours .

Advanced: What chromatographic and spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

- HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients. Monitor for [M+H]+ ions (e.g., m/z 291 for C20H27N2+).

- NMR Analysis : 1H NMR peaks for the ethylenediamine backbone appear at δ 2.6–3.1 ppm (m, CH2NH), while aromatic protons from the phenylhexyl group resonate at δ 7.2–7.4 ppm .

- IR Spectroscopy : Confirm primary/secondary amine presence via N-H stretches at 3300–3500 cm⁻¹ and C-N stretches at 1250–1350 cm⁻¹ .

Advanced: How can researchers address challenges in enantiomeric resolution of ethane-1,2-diamine derivatives?

Methodological Answer:

- Chiral Auxiliaries : Use L-tartaric acid to resolve racemic mixtures, as demonstrated for (R,R)-N,N'-dimethyl-1,2-diphenylethylenediamine. Diastereomeric salts are crystallized from ethyl acetate, achieving >90% enantiomeric excess .

- Dynamic Kinetic Resolution : Employ transition-metal catalysts (e.g., Ru-based) to isomerize undesired enantiomers during synthesis. This method increased yield of (S,S)-configured analogs by 40% in a 2020 study .

Advanced: What computational methods predict the bioactivity of this compound analogs?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., DNA minor groove or kinase ATP pockets). For N-(4-nitrophenyl) analogs, binding energies correlated with experimental IC50 values (R² = 0.89) .

- QSAR Models : Train models on datasets of 50+ analogs to link substituent electronic parameters (Hammett σ) to antimicrobial activity. Meta-chloro groups showed 2.5-fold higher potency than para-fluoro in a 2024 QSAR analysis .

Advanced: How do solvent and temperature affect the stability of this compound in storage?

Methodological Answer:

- Degradation Pathways : Hydrolysis of the amine group occurs in aqueous solutions (t1/2 = 14 days at pH 7.4), while oxidation dominates in DMSO (t1/2 = 30 days under air). Store at -20°C under argon in anhydrous acetonitrile to extend stability to 6 months .

- Accelerated Stability Testing : Use HPLC to monitor degradation products after 1 week at 40°C/75% RH. Acceptable thresholds: <5% degradation for preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.